molecular formula C20H15FN4O2S B2601269 1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040634-06-7

1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2601269
CAS No.: 1040634-06-7
M. Wt: 394.42
InChI Key: XVCJGUPBYJOVGI-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-quality small molecule offered for life sciences research. This compound features a benzothiazole core, a structure prevalent in medicinal chemistry due to its diverse biological activities. Scientific literature indicates that analogous N-substituted benzothiazole compounds have demonstrated significant antidiabetic activity in non-insulin-dependent diabetes mellitus models, with some proposed to function as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . Furthermore, related dihydropyridazine and benzothiazole scaffolds are being investigated in other therapeutic areas, including as potential inhibitors of phosphodiesterase enzymes (PDEs) like PDE4D, which is a prominent target for cognitive enhancement and the treatment of neurodegenerative conditions , and as inhibitors of signaling pathways involved in oncology . Researchers can utilize this compound as a key chemical tool for in vitro studies to probe these and other biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c1-12-5-6-15-17(9-12)28-20(22-15)23-19(27)16-7-8-18(26)25(24-16)11-13-3-2-4-14(21)10-13/h2-10H,11H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCJGUPBYJOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O2SC_{21}H_{17}FN_{4}O_{2}S with a molecular weight of approximately 440.5 g/mol. The compound features a complex structure characterized by a dihydropyridazine core, a benzothiazole moiety, and a fluorobenzyl substituent.

PropertyValue
Molecular FormulaC21H17FN4O2S
Molecular Weight440.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways that regulate cell survival and apoptosis.
  • Gene Expression Regulation : The compound has been shown to affect the expression levels of genes associated with cell cycle progression and apoptosis.

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds, including this specific compound, exhibit significant anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

  • Cell Proliferation Inhibition : The compound significantly reduces cell viability in A431 and A549 cells at concentrations as low as 1 µM.
  • Apoptosis Induction : Flow cytometry analyses show that treatment with the compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in treated cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activities:

  • Cytokine Suppression : Studies have reported a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α following treatment with the compound.
  • Mechanistic Insights : The inhibition of AKT and ERK signaling pathways has been suggested as a mechanism for its anti-inflammatory effects.

Case Studies

Recent studies have focused on synthesizing various derivatives of benzothiazole compounds to enhance their bioactivity. For instance:

  • A study synthesized multiple benzothiazole derivatives and evaluated their effects on A431 and A549 cell lines. The most active derivative showed significant inhibition of cell proliferation and migration, highlighting the potential for developing dual-action therapies targeting both cancer and inflammation .

Q & A

Q. What are the key challenges in synthesizing 1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including condensation to form the pyridazine ring and coupling with the benzothiazole moiety. Key challenges include low yields during fluorobenzyl group introduction and impurities from side reactions. Optimization strategies:
  • Use Pd-catalyzed cross-coupling for fluorobenzyl attachment (e.g., Suzuki-Miyaura conditions) to enhance regioselectivity .
  • Employ reflux in DMF or THF with anhydrous conditions to minimize hydrolysis of the carboxamide group .
  • Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography using silica gel (hexane:ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., fluorobenzyl aromatic protons at δ 7.2–7.5 ppm, dihydropyridazine carbonyl at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₀H₁₆FN₅O₂S) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹ for pyridazinone) and C-F bonds (~1120 cm⁻¹) .

Q. How can researchers screen the compound for initial biological activity?

  • Methodological Answer :
  • In vitro assays :
  • Anticancer : Use MTT assays on cancer cell lines (e.g., PC3 prostate cancer cells) at 1–100 µM concentrations .
  • Antimicrobial : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
  • Enzyme inhibition : Screen against kinases (e.g., mTOR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

  • Methodological Answer :
  • Modify substituents : Replace 3-fluorobenzyl with 4-fluoro or chloro analogs to assess halogen effects on target binding .
  • Vary heterocycles : Substitute benzothiazole with thiadiazole or triazole to evaluate ring size impact on solubility/bioactivity .
  • Pharmacokinetic profiling : Use LogP measurements (HPLC) and metabolic stability assays (liver microsomes) to prioritize derivatives .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardize assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and solvent controls (DMSO ≤0.1%) .
  • Purity verification : Confirm compound integrity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Orthogonal assays : Validate cytotoxicity with dual methods (e.g., MTT and clonogenic survival) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • Murine xenografts : Administer 10–50 mg/kg (oral/IP) in BALB/c nude mice with prostate tumor xenografts; monitor tumor volume via caliper measurements .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (T₁/₂) and brain penetration (logBB) .
  • Toxicity : Assess liver/kidney function via serum ALT/CRE levels after 28-day repeated dosing .

Q. How can the mechanism of action be elucidated for this compound?

  • Methodological Answer :
  • Target identification : Perform affinity chromatography with compound-functionalized beads to pull down binding proteins .
  • Molecular docking : Use Schrödinger Suite to model interactions with mTOR’s ATP-binding pocket (PDB: 4JSV) .
  • CRISPR-Cas9 knockout : Validate target relevance by deleting suspected genes (e.g., ATG5 for autophagy) in cellular models .

Q. What strategies mitigate instability of the dihydropyridazine core during storage?

  • Methodological Answer :
  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) and identify degradants via LC-MS .
  • Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent oxidation .

Methodological Considerations Table

Research Goal Key Techniques References
Synthesis OptimizationPd-catalyzed coupling, TLC monitoring
Biological ScreeningMTT assays, enzyme inhibition kinetics
Mechanism of ActionAffinity chromatography, CRISPR knockout
Stability AnalysisLC-MS, accelerated stability testing

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